molecular formula C11H19NO3 B2650576 Ethyl 3-(2-oxoazepan-1-yl)propanoate CAS No. 88948-41-8

Ethyl 3-(2-oxoazepan-1-yl)propanoate

Cat. No. B2650576
CAS RN: 88948-41-8
M. Wt: 213.277
InChI Key: DRDLVODRPFYVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-oxoazepan-1-yl)propanoate, also known as ethyl 3-oxazepan-1-ylpropanoate, is an organic compound that is used in a variety of scientific research applications. It is a simple ester of propanoic acid, and it is often used as a synthetic intermediary in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, as well as in laboratory experiments.

Scientific research applications

Polymorphism in Pharmaceutical Compounds

Research on polymorphism, as seen in the study of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, highlights the challenges and importance of characterizing different crystalline forms of pharmaceutical compounds. Polymorphism can significantly affect the drug's bioavailability, stability, and solubility. Techniques such as spectroscopic and diffractometric analyses are crucial for identifying and characterizing these forms, which could be relevant to the study of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" in pharmaceutical applications (Vogt et al., 2013).

Enzyme-catalyzed Synthesis

The enzyme-catalyzed synthesis of chiral compounds, such as the production of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates, demonstrates the efficiency and enantioselectivity achievable in synthesizing bioactive molecules. This approach could potentially be applied to the synthesis of chiral derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for pharmaceutical applications (Brem et al., 2010).

Atmospheric Reactivity and Environmental Impact

Studies on the atmospheric degradation of compounds similar to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" provide insights into their environmental impact, particularly in terms of their reactivity with atmospheric radicals and their potential to contribute to air pollution and climate change. Such research is essential for assessing the environmental safety of chemical compounds before widespread use (Aranda et al., 2021).

Catalytic Conversion Processes

Investigations into the catalytic conversion processes, like the conversion of 2,3-butanediol to butenes, shed light on the pathways and mechanisms involved in transforming organic compounds into valuable chemicals or fuels. Understanding these processes can aid in the development of more efficient and sustainable chemical production methods, potentially applicable to derivatives of "Ethyl 3-(2-oxoazepan-1-yl)propanoate" (Zheng et al., 2018).

Bioreduction and Chiral Intermediates

The stereoselective bioreduction of compounds to produce key chiral intermediates, as in the production of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a critical intermediate for the antidepressant drug duloxetine, illustrates the importance of biocatalysis in creating high-value pharmaceuticals. This methodology could be explored for producing enantiomerically pure compounds related to "Ethyl 3-(2-oxoazepan-1-yl)propanoate" for therapeutic uses (Ren et al., 2019).

properties

IUPAC Name

ethyl 3-(2-oxoazepan-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-11(14)7-9-12-8-5-3-4-6-10(12)13/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDLVODRPFYVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-oxoazepan-1-yl)propanoate

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